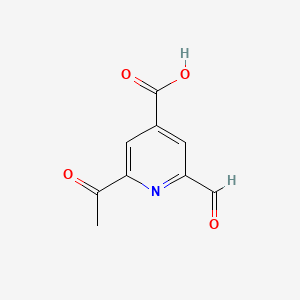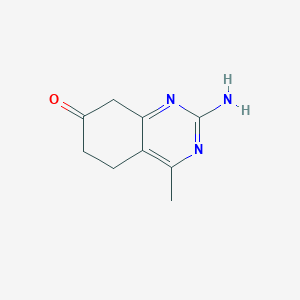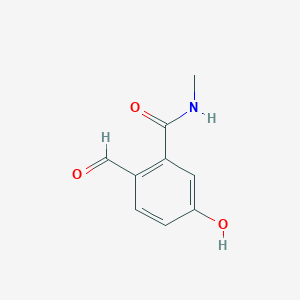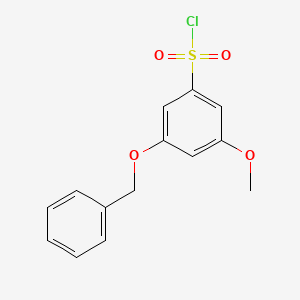
Tert-butyl 5-methyl-1H-imidazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-methyl-1H-imidazole-1-carboxylate is a heterocyclic compound belonging to the class of imidazoles Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-methyl-1H-imidazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carboxylate ester in the presence of a base. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide and catalysts like nickel or palladium .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 5-methyl-1H-imidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, especially at the nitrogen atoms, can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution can produce a variety of alkyl or acyl derivatives .
Applications De Recherche Scientifique
Tert-butyl 5-methyl-1H-imidazole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Mécanisme D'action
The mechanism of action of tert-butyl 5-methyl-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application .
Comparaison Avec Des Composés Similaires
- Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
- Tert-butyl 5-bromo-2-methyl-1H-benzo[d]imidazole-1-carboxylate
- Tert-butyl 5-methoxy-1H-indole-1-carboxylate
Comparison: Tert-butyl 5-methyl-1H-imidazole-1-carboxylate is unique due to its specific substitution pattern on the imidazole ring. This substitution can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. The presence of the tert-butyl group can also affect its solubility and stability, providing advantages in certain applications .
Propriétés
Formule moléculaire |
C9H14N2O2 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
tert-butyl 5-methylimidazole-1-carboxylate |
InChI |
InChI=1S/C9H14N2O2/c1-7-5-10-6-11(7)8(12)13-9(2,3)4/h5-6H,1-4H3 |
Clé InChI |
YQTYVQMSYDREAR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CN1C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(4-Fluorophenyl)-1-methyl-1H-imidazol-5-YL]ethanone](/img/structure/B14848288.png)









![(1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide](/img/structure/B14848363.png)

